Triphlorethol A

Catalog No.
S13931749
CAS No.
M.F
C18H14O9
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphlorethol A

Product Name

Triphlorethol A

IUPAC Name

2-[4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]benzene-1,3,5-triol

Molecular Formula

C18H14O9

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C18H14O9/c19-8-1-9(20)3-11(2-8)26-18-15(24)6-12(7-16(18)25)27-17-13(22)4-10(21)5-14(17)23/h1-7,19-25H

InChI Key

RZJSMTAJLZUPCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O

Triphlorethol A is a natural product found in Analipus japonicus, Cystophora congesta, and other organisms with data available.

Triphlorethol A is a polyphenolic compound predominantly found in the brown seaweed species Ecklonia cava. It belongs to a class of compounds known as phlorotannins, which are unique to brown algae. The chemical structure of triphlorethol A is characterized by multiple phenolic rings, contributing to its antioxidant properties and potential health benefits. This compound has garnered attention for its various biological activities, including neuroprotective effects and modulation of sleep patterns in animal models.

That are significant for its biological activity. Notably, it can induce the expression of heme oxygenase-1 (HO-1) through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. This induction is crucial as HO-1 plays a role in cellular protection against oxidative stress and inflammation . Additionally, triphlorethol A has been shown to inhibit lipid peroxidation and protect cellular DNA from damage induced by ultraviolet B radiation, highlighting its potential as an antioxidant agent .

The biological activities of triphlorethol A are diverse:

  • Sleep Modulation: Research indicates that triphlorethol A significantly decreases sleep latency and increases non-rapid eye movement sleep in mice, comparable to the effects of the hypnotic drug zolpidem .
  • Antioxidant Properties: It exhibits strong antioxidant capabilities by reducing oxidative stress markers and enhancing cellular defense mechanisms such as HO-1 expression .
  • DNA Protection: Triphlorethol A has been shown to reduce DNA strand breaks and enhance the expression of proteins involved in DNA repair mechanisms, particularly in response to oxidative damage .

Triphlorethol A can be isolated from Ecklonia cava through various extraction methods. A common approach involves the use of organic solvents such as methanol or ethanol to extract the compound from dried seaweed. The extraction process may include:

  • Solvent Extraction: The dried seaweed is soaked in a solvent, allowing the polyphenols to dissolve.
  • Column Chromatography: The extract is subjected to column chromatography to purify triphlorethol A based on its molecular weight and polarity.
  • Nuclear Magnetic Resonance Spectroscopy: Structural elucidation is performed using techniques like 1H^{1}H-NMR and 13C^{13}C-NMR spectroscopy to confirm the identity of triphlorethol A .

Triphlorethol A has several potential applications:

  • Nutraceuticals: Due to its antioxidant properties, it is being explored for use in dietary supplements aimed at promoting health and wellness.
  • Pharmaceuticals: Its ability to modulate sleep patterns may lead to developments in sedative medications with fewer side effects compared to conventional drugs.
  • Cosmetics: The protective effects against UV-induced damage make it a candidate for inclusion in skincare products aimed at preventing skin aging and damage.

Studies have indicated that triphlorethol A interacts with various biological targets:

  • It acts as a ligand for the GABA A-benzodiazepine receptor, enhancing GABA-induced currents in neurons, which may explain its sedative effects .
  • The compound also activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates antioxidant responses, thereby enhancing cellular resilience against oxidative stress .

Triphlorethol A shares structural and functional similarities with other compounds found in brown algae. Here are some notable comparisons:

Compound NameSourceKey CharacteristicsUnique Features
PhloroglucinolBrown AlgaeAntioxidant properties; precursor to phlorotanninsSimple structure compared to triphlorethol A
EckolEcklonia cavaAntioxidant; anti-inflammatory propertiesLess potent than triphlorethol A in sleep modulation
FucodiphloroetholFucus vesiculosusAntimicrobial activity; antioxidantDistinct structural features; less studied
DieckolEcklonia cavaAnti-inflammatory; neuroprotectiveSimilar effects but different mechanisms

Triphlorethol A stands out due to its specific effects on sleep induction and its dual role as an antioxidant and neuroprotective agent, making it a unique compound among phlorotannins. Its diverse biological activities and potential health benefits continue to be subjects of research, contributing to its significance in both nutritional science and pharmacology.

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

374.06378202 g/mol

Monoisotopic Mass

374.06378202 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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